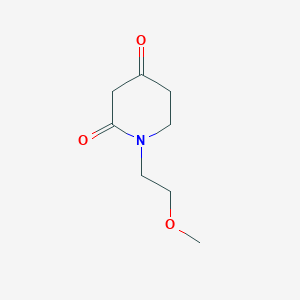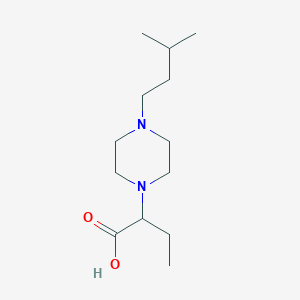
2-(4-Isopentylpiperazin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopentylpiperazin-1-yl)butanoic acid is an organic compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of an isopentyl group attached to the piperazine ring and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopentylpiperazin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of piperazine with an isopentyl halide, followed by the introduction of the butanoic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-Isopentylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-Isopentylpiperazin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: The compound is used in the development of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(4-Isopentylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The isopentyl group may enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function.
類似化合物との比較
2-(4-Isopentylpiperazin-1-yl)butanoic acid can be compared with other piperazine derivatives such as:
2-(4-Methylpiperazin-1-yl)butanoic acid: This compound has a methyl group instead of an isopentyl group, which may affect its biological activity and pharmacokinetic properties.
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar to the previous compound but with the piperazine ring substituted at a different position.
2-(4-Ethylpiperazin-1-yl)butanoic acid: This compound has an ethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
2-[4-(3-methylbutyl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C13H26N2O2/c1-4-12(13(16)17)15-9-7-14(8-10-15)6-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,16,17) |
InChIキー |
JTOHLLNFBQSCMU-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)N1CCN(CC1)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



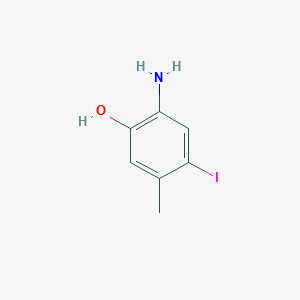
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
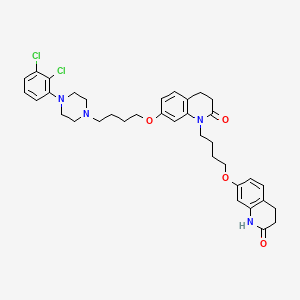
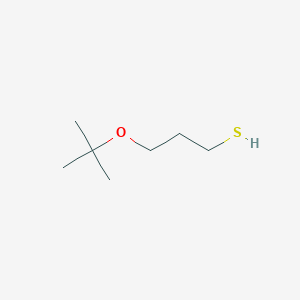
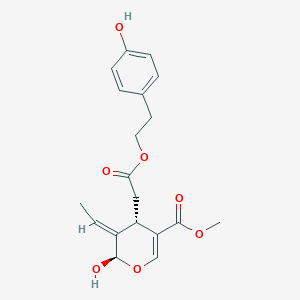
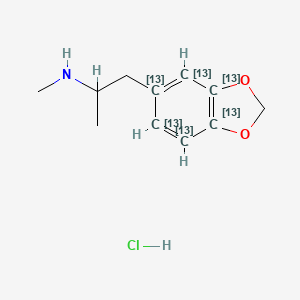
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
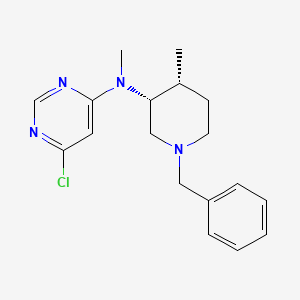
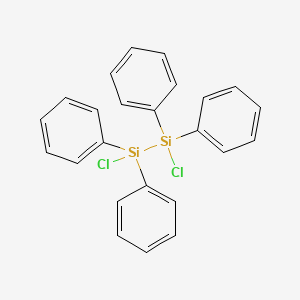
![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
